6-O-Bnzoylgomisin O
Overview
Description
6-O-Benzoylgomisin O is a lignan compound isolated from the Schisandra genus, particularly from Schisandra rubriflora and Schisandra chinensis . Lignans are a group of chemical compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties . This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-O-Benzoylgomisin O typically involves the extraction from natural sources such as the seeds of Schisandra chinensis . The extraction process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using techniques such as silica gel column chromatography and Sephadex LH-20 gel column chromatography .
Industrial Production Methods: Industrial production methods for 6-O-Benzoylgomisin O are not extensively documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, ensuring the compound’s availability for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions: 6-O-Benzoylgomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving 6-O-Benzoylgomisin O include oxidizing agents, reducing agents, and various solvents . The specific conditions, such as temperature and pH, depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of 6-O-Benzoylgomisin O depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives with enhanced biological activity .
Scientific Research Applications
6-O-Benzoylgomisin O has a wide range of scientific research applications:
Biology: In biological research, 6-O-Benzoylgomisin O is investigated for its anti-inflammatory and anticancer properties.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory agent and its role in cancer treatment. Its ability to inhibit key enzymes involved in inflammation and cancer progression makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 6-O-Benzoylgomisin O involves the inhibition of key enzymes such as 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2 . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, its anticancer properties are attributed to its ability to induce apoptosis, arrest the cell cycle, and modulate essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB .
Comparison with Similar Compounds
- Schisandrin
- Gomisin D
- Gomisin N
- Schisantherin A
Properties
IUPAC Name |
(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSROZUUURBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.